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Cyanine-3-maleimide -

Cyanine-3-maleimide

Catalog Number: EVT-15021953
CAS Number:
Molecular Formula: C36H42N4O9S2
Molecular Weight: 738.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Cyanine-3-maleimide can be synthesized through various methods, often involving the reaction of maleimide derivatives with cyanine dyes. One common approach includes the condensation of a maleimide compound with a cyanine dye precursor under controlled conditions to ensure high yield and purity. The synthesis typically requires careful handling of reagents and protection from light to prevent degradation.

The phosphoramidite method has also been employed for the incorporation of Cyanine-3 into oligonucleotides. This method allows for efficient multiple dye additions during automated solid-phase synthesis, facilitating the production of diverse fluorescently labeled nucleic acids .

Technical Considerations

  • Reagents: Maleimide derivatives, cyanine precursors.
  • Conditions: Anhydrous solvents (e.g., dimethylformamide), inert atmosphere (nitrogen or argon).
  • Yield: High yields can be achieved by optimizing reaction times and temperatures.
Molecular Structure Analysis

Structure and Data

The molecular structure of Cyanine-3-maleimide features a complex arrangement that includes a cyanine backbone linked to a maleimide moiety. The extended conjugated system contributes to its fluorescent properties. Key structural data include:

  • Molecular Formula: C36H43N4O3BF4C_{36}H_{43}N_{4}O_{3}BF_{4}
  • Molecular Weight: 666.56 g/mol
  • Absorption Maxima: 555 nm
  • Emission Maxima: 570 nm
  • Extinction Coefficient: 150,000 cm1^{-1}M1^{-1} .
Chemical Reactions Analysis

Reactions and Technical Details

Cyanine-3-maleimide primarily undergoes nucleophilic substitution reactions with thiol groups in proteins and peptides. The reaction mechanism involves the formation of a stable thioether bond between the thiol group and the maleimide moiety. This reaction is selective for thiols, allowing for specific labeling of cysteine residues.

Technical Steps:

  1. Preparation: Reduce disulfides in proteins using tris(2-carboxyethyl)phosphine to free thiol groups.
  2. Reaction Conditions: Typically performed at neutral pH in aqueous buffers.
  3. Post-Reaction: Excess dye can be quenched using low molecular weight thiols to prevent non-specific labeling .
Mechanism of Action

Process and Data

The mechanism of action for Cyanine-3-maleimide involves its selective binding to thiol groups in proteins:

  1. Thiol Activation: Cysteine residues are activated by reducing agents to expose free thiols.
  2. Nucleophilic Attack: The nucleophilic thiol attacks the electrophilic carbon in the maleimide ring.
  3. Formation of Thioether Bond: A stable thioether bond is formed, resulting in the covalent attachment of the fluorescent dye to the protein.

This process enables researchers to visualize proteins under fluorescence microscopy, providing insights into protein localization, interactions, and dynamics within biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Red powder
  • Solubility: Soluble in dimethyl sulfoxide (0.50 M = 330 g/L), dimethylformamide, and dichloromethane; poorly soluble in water (0.57 mM = 420 mg/L) .

Chemical Properties

  • Stability: Sensitive to light; should be stored at -20 °C away from light.
  • Purity: Typically >95% as determined by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry .
Applications

Cyanine-3-maleimide has numerous applications in scientific research:

  • Fluorescence Imaging: Used extensively for visualizing proteins in live cells or tissues.
  • Bioconjugation: Facilitates the labeling of antibodies, peptides, and other biomolecules for various assays.
  • Diagnostics: Employed in assays that require detection of specific proteins or nucleic acids through fluorescence .
Bioconjugation Methodologies for Cyanine-3-maleimide in Protein Engineering

Thiol-Reactive Labeling Mechanisms in Cysteine-Rich Biomolecules

Cyanine-3-maleimide (Cy3-maleimide) is a thiol-selective fluorescent probe that forms stable thioether bonds with cysteine residues via Michael addition. The maleimide group undergoes nucleophilic attack by the deprotonated thiolate anion (R-S⁻) at pH 6.5–7.5, where cysteine thiol groups (pKa ≈ 8.5) exhibit optimal reactivity [2] . This reaction achieves high specificity over lysine residues due to maleimide’s >1,000-fold selectivity for thiols versus amines at neutral pH . The conjugation kinetics are rapid, with second-order rate constants exceeding 5,000 M⁻¹s⁻¹ in optimized conditions .

Cy3-maleimide’s hydrophobic core (solubility: 0.57 mM in water vs. 0.50 M in DMSO) necessitates organic co-solvents for labeling non-aqueous proteins [1] [5]. For cysteine-rich proteins like antibodies, uncontrolled labeling can cause aggregation, necessitating precise stoichiometric control.

Table 1: Comparative Bioconjugation Chemistries for Cysteine Labeling

Reactive GroupSpecificityBond StabilityOptimal pH
MaleimideThiolsHigh (thioether)6.5–7.5
IodoacetamideThiolsModerate7.0–8.5
NHS esterAminesLow (amide)8.0–9.0
Pyridyl disulfideThiolsLabile (disulfide)4.0–7.0

Site-Specific Labeling Strategies for Antibodies and Sensitive Proteins

Antibody labeling with Cy3-maleimide requires strategic cysteine selection to preserve antigen-binding affinity. Native disulfide bonds in antibodies must be reduced with TCEP or DTT to generate free thiols, followed by maleimide conjugation [1] [2]. For sensitive proteins like IgG, sulfo-Cyanine3 maleimide—a sulfonated, water-soluble variant (solubility: 0.39 M in water)—is recommended to prevent organic solvent-induced denaturation [3] [9]. This derivative maintains spectral properties (ε = 162,000 cm⁻¹M⁻¹ at λmax = 548 nm) while enabling labeling in purely aqueous buffers [9].

Site-specificity is achieved by engineering C-terminal cysteines in proteins like diabodies (e.g., anti-HER2 CysDb). Structural studies confirm that C-termini are distal to antigen-binding sites, minimizing functional disruption [7]. Alternatively, enzymatic cleavage of hinge-region disulfides in antibodies generates site-accessible thiols without genetic engineering [6].

Comparative Efficiency of TCEP vs. DTT in Disulfide Bond Reduction

Disulfide reduction efficiency directly impacts Cy3-maleimide conjugation yields. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) are predominant reductants, with distinct biochemical properties:

  • TCEP: Operates effectively at pH 4–7, is non-thiol-containing, and avoids competing reactions with maleimides. As a stronger reductant (E° = −0.32 V vs. −0.33 V for DTT), it achieves near-complete disulfide reduction at 5–10 mM concentrations without requiring post-reduction removal [2] .
  • DTT: Requires higher concentrations (20–50 mM) and alkaline conditions (pH 7.5–8.5) for efficient reduction. It must be removed via dialysis or gel filtration before conjugation to prevent thiol exchange reactions [2].

Table 2: Reduction Efficiency of TCEP vs. DTT in Antibody Labeling

ParameterTCEPDTT
Optimal pH range4.0–7.07.5–8.5
Required concentration5–10 mM20–50 mM
Removal pre-conjugationNot requiredMandatory
Reduction time (25°C)30 min60 min
Impact on protein stabilityMinimalModerate

In IgG labeling protocols, TCEP-treated antibodies show 30% higher dye incorporation than DTT-reduced counterparts due to elimination of purification losses [2] .

Optimization of Dye-to-Protein Molar Ratios to Minimize Self-Quenching Effects

Cy3-maleimide exhibits concentration-dependent self-quenching due to π-π stacking of hydrophobic indole rings, reducing fluorescence intensity by up to 70% at high labeling densities [3] [10]. Optimal dye-to-protein ratios (DOL) vary by protein type:

  • Antibodies: DOL = 3–5 maintains antigen affinity while maximizing signal-to-noise. At DOL > 7, spatial proximity of dyes causes quenching (quantum yield drops from 0.31 to 0.15) [3] [5].
  • Small peptides: DOL = 1–2 prevents aggregation-induced fluorescence loss [10].

The KCK tag (lysine-cysteine-lysine) enhances labeling efficiency but introduces electrostatic artifacts in DNA-binding proteins. Positively charged lysines interact with DNA backbones, artificially accelerating compaction kinetics by 10–20 fold in single-molecule assays [10]. For non-nucleic acid targets, however, KCK tags improve cysteine reactivity 5-fold by lowering thiol pKa [10].

Table 3: Impact of Labeling Density on Cy3-maleimide Conjugates

Protein TypeOptimal DOLRelative Fluorescence (vs. DOL=1)Self-Quenching Threshold
IgG (150 kDa)3–52.8–3.5xDOL > 7
scFv (25 kDa)1–21.2–1.5xDOL > 3
Peptides (<5 kDa)11.0xDOL > 1

For low-abundance targets, Alexa Fluor 555 maleimide is recommended over Cy3-maleimide due to superior resistance to self-quenching at DOL > 10 [3] [9]. Alternatively, site-directed mutagenesis to introduce single cysteines in protein loops minimizes dye-dye interactions [6].

Properties

Product Name

Cyanine-3-maleimide

IUPAC Name

2-[(E,3Z)-3-[1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate

Molecular Formula

C36H42N4O9S2

Molecular Weight

738.9 g/mol

InChI

InChI=1S/C36H42N4O9S2/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49)

InChI Key

LOVTXMZOYVAEPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

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